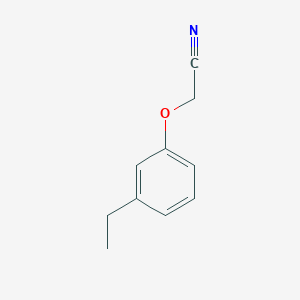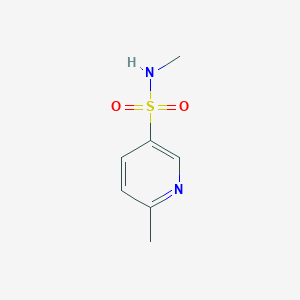![molecular formula C9H8N2O2 B6324868 Pyrazolo[1,5-a]pyridine-2-acetic acid CAS No. 1279821-25-8](/img/structure/B6324868.png)
Pyrazolo[1,5-a]pyridine-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyridine-2-acetic Acid is a chemical compound with the CAS Number: 1279821-25-8 and a molecular weight of 176.17 . It is a white to grey solid at room temperature .
Synthesis Analysis
Pyrazolo[1,5-a]pyridine derivatives have been synthesized using simpler and greener methodologies . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridine-2-acetic Acid is represented by the linear formula C9H8N2O2 . It contains a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine derivatives have demonstrated diverse and valuable synthetical, biological, and photophysical properties . These variations give the pyrazoles the ability to form more complex structures with various relevant examples .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridine-2-acetic Acid is a white to grey solid at room temperature . It has a molecular weight of 176.17 .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Bioimaging Applications
These compounds have been used in bioimaging applications . They have been used to study organic light-emitting devices and bio-macromolecular interactions .
Sensing Applications
Pyrazolo[1,5-a]pyrimidines have been used in ionic or molecular sensing . They have been used to exploit the beneficial properties of such materials that can raise our standard of living .
Biological Applications
Pyrazolo[1,5-a]pyrimidines have received major attention in biological applications, with the cancer therapeutics field being the most attractive area . They have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Synthesis of Relevant Chemicals
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Drug Development
Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . Their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
Anticancer Drugs
Apart from the more classical pyrimidine ring, the currently most promising scaffold is one containing a pyrazolopyridine, which has been used in diverse biologically and pharmaceutically active molecules including anticancer drugs .
Diuretic and Antiherpetic Drugs
Pyrazolopyridine has been used in diuretic and antiherpetic drugs, demonstrating the versatility of this core .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyridine-2-acetic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic for optical applications . .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pps improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through these EDGs, leading to changes in the targets’ optical properties.
Biochemical Pathways
Pps have been used as tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials , suggesting that they may interact with various biochemical pathways.
Result of Action
Pps bearing simple aryl groups allow good solid-state emission intensities . This suggests that the compound may have significant effects on the optical properties of the cells it interacts with.
Action Environment
The action of Pyrazolo[1,5-a]pyridine-2-acetic acid can be influenced by environmental factors. For instance, the stability of PPs under exposure to extreme pH has been studied . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Safety and Hazards
The safety data sheet for Pyrazolo[1,5-a]pyridine-2-acetic Acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSLGXZIFPDADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-2-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)










